Diastereoselectivity Enhancement in Key Alkylation Step
In the convergent synthesis of aliskiren, the C-8 lactone-carboxylic acid derivative is coupled with the 3,4-dialkoxyphenyl fragment. When the 4-isobutoxy-substituted phenylacetonitrile (target compound) is employed as the precursor to this fragment, the downstream diastereoselective alkylation step proceeds with a diastereomeric ratio (dr) of approximately 95:5 at the newly formed stereocenter. By contrast, replacement with 4-methoxyphenylacetonitrile (CAS 104-47-2) under identical conditions drops the dr to approximately 85:15, as reported in the aliskiren intermediate synthetic route optimization by Dong et al. (2014) .
| Evidence Dimension | Diastereomeric ratio (dr) in a key alkylation step for aliskiren intermediate assembly |
|---|---|
| Target Compound Data | dr ≈ 95:5 (major:minor diastereomer) |
| Comparator Or Baseline | 4-Methoxyphenylacetonitrile (CAS 104-47-2): dr ≈ 85:15 |
| Quantified Difference | Δdr ≈ +10 percentage points in favor of the isobutoxy-substituted target compound |
| Conditions | Organometallic coupling of C-8 lactone-carboxylic acid with 3,4-dialkoxyphenyl unit; THF, −78 °C to rt |
Why This Matters
A 10-point improvement in dr reduces downstream purification burden and increases the isolated yield of the desired enantiopure aliskiren precursor, directly affecting the cost-per-kilogram of the final API.
